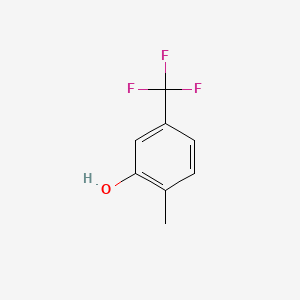

2-Methyl-5-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

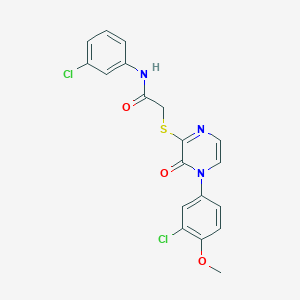

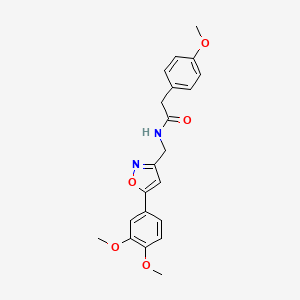

“2-Methyl-5-(trifluoromethyl)phenol” is an organic compound with the molecular formula C8H7F3O . It is a fluorinated building block and has a molecular weight of 176.138.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 176.14 and a density of 1.436 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

2-Methyl-5-(trifluoromethyl)phenol plays a role in catalytic processes, particularly in the ortho-methylation of phenols with methanol over copper manganese mixed oxide spinel catalysts. This process is significant for producing 2,6-xylenol, a compound with industrial relevance. The study by Reddy, Gopinath, and Chilukuri (2006) demonstrates the dependency of catalytic activity on the composition, acid-base properties, and structural stability of the catalysts, highlighting the importance of this compound derivatives in enhancing selectivity and efficiency in methylation reactions Reddy, A. S., Gopinath, C., & Chilukuri, S. (2006). Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts. Journal of Catalysis, 243, 278-291.

Material Science

In material science, this compound derivatives are involved in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Jin et al. (2014) investigated heteroleptic iridium(III) complexes using this compound as part of the ancillary ligand structure, demonstrating improved performance and stability in OLED devices. This application signifies the compound's role in advancing electronic and photonic materials Jin, Y., Wang, C.-C., Xue, L.-S., Li, T.‐Y., Zhang, S., Liu, X., Liang, X., Zheng, Y.‐X., & Zuo, J. (2014). Efficient organic light-emitting diodes with low efficiency roll-off using iridium emitter with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligand. Journal of Organometallic Chemistry, 765, 39-45.

Environmental Science

This compound and its derivatives also find applications in environmental science, particularly in the degradation and transformation of environmental pollutants. The study on oxidative transformation of triclosan and chlorophene by manganese oxides by Zhang and Huang (2003) illustrates the role of phenolic compounds in facilitating the transformation of these antibacterial agents in the environment. This research indicates the potential of this compound derivatives in environmental remediation processes Zhang, H., & Huang, C.-H. (2003). Oxidative transformation of triclosan and chlorophene by manganese oxides. Environmental science & technology, 37(11), 2421-2430.

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWYZBGMPOIRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)